molecular formula C18H25NO13 B014913 4-Nitrophenyl 3-O-(b-D-glucopyranosyl)-b-D-glucopyranoside CAS No. 26255-70-9

4-Nitrophenyl 3-O-(b-D-glucopyranosyl)-b-D-glucopyranoside

Cat. No.: B014913
CAS No.: 26255-70-9
M. Wt: 463.4 g/mol
InChI Key: LBTDRWMZFQVCAR-GZQMJUEHSA-N
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Description

4-Nitrophenyl 3-O-(b-D-glucopyranosyl)-b-D-glucopyranoside is a chemical compound that belongs to the class of glycosides. It is characterized by the presence of a 4-nitrophenyl group attached to a glucopyranosyl moiety. This compound is often used as a substrate in biochemical assays to study enzyme activities, particularly those involving glycosidases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 3-O-(b-D-glucopyranosyl)-b-D-glucopyranoside typically involves the glycosylation of 4-nitrophenol with a suitable glucosyl donor. One common method involves the use of 4-nitrophenyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside as the glucosyl donor, which is then deprotected to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesis equipment and stringent quality control measures ensures the consistency and reliability of the product.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 3-O-(b-D-glucopyranosyl)-b-D-glucopyranoside undergoes various chemical reactions, including:

    Hydrolysis: Catalyzed by glycosidases, resulting in the cleavage of the glycosidic bond.

    Oxidation and Reduction: The nitro group can undergo reduction to form amino derivatives.

    Substitution: The nitro group can be substituted under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis using glycosidases.

    Reduction: Catalytic hydrogenation or chemical reduction using reagents like sodium dithionite.

    Substitution: Nucleophilic substitution reactions using appropriate nucleophiles.

Major Products Formed

    Hydrolysis: Produces 4-nitrophenol and glucose.

    Reduction: Produces 4-aminophenyl derivatives.

    Substitution: Produces various substituted phenyl glucosides.

Scientific Research Applications

4-Nitrophenyl 3-O-(b-D-glucopyranosyl)-b-D-glucopyranoside is widely used in scientific research, including:

Mechanism of Action

The compound acts as a substrate for glycosidases, which catalyze the hydrolysis of the glycosidic bond. The enzyme binds to the substrate, facilitating the cleavage of the bond and releasing 4-nitrophenol and glucose. The released 4-nitrophenol can be quantitatively measured, providing insights into enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrophenyl α-D-glucopyranoside
  • 4-Nitrophenyl β-D-galactopyranoside
  • 4-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside

Uniqueness

4-Nitrophenyl 3-O-(b-D-glucopyranosyl)-b-D-glucopyranoside is unique due to its specific glycosidic linkage and the presence of the 4-nitrophenyl group, which makes it a valuable substrate for studying specific glycosidases. Its structural features allow for precise enzymatic studies and applications in various biochemical assays .

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO13/c20-5-9-11(22)13(24)14(25)17(30-9)32-16-12(23)10(6-21)31-18(15(16)26)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12-,13+,14-,15-,16+,17+,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTDRWMZFQVCAR-GZQMJUEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101201599
Record name 4-Nitrophenyl 3-O-β-D-glucopyranosyl-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101201599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26255-70-9
Record name 4-Nitrophenyl 3-O-β-D-glucopyranosyl-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26255-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrophenyl 3-O-β-D-glucopyranosyl-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101201599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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